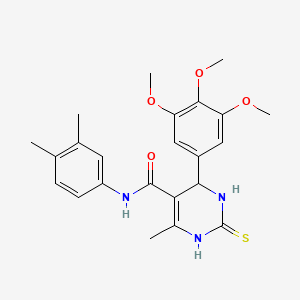

N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-12-7-8-16(9-13(12)2)25-22(27)19-14(3)24-23(31)26-20(19)15-10-17(28-4)21(30-6)18(11-15)29-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWYIZWGHTTWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C(=C3)OC)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,4-dimethylbenzaldehyde and 3,4,5-trimethoxybenzaldehyde with appropriate amines and thiourea under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the tetrahydropyrimidine ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the tetrahydropyrimidine core.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cell proliferation and survival . The compound may also modulate signaling pathways that regulate apoptosis and other cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Tetrahydropyrimidine Derivatives

Key Observations:

Substituent Effects on Solubility and Stability: Fluorophenyl derivatives (e.g., ) exhibit moderate melting points (182–235°C) and DMSO solubility, while the target compound’s 3,4,5-trimethoxyphenyl group may reduce solubility in polar solvents due to increased lipophilicity .

Biological Activity Trends: Antioxidant Activity: Thioxo derivatives with heteroaromatic R4 groups (e.g., furan in ) show radical scavenging activity, suggesting that the target’s trimethoxyphenyl group could modulate similar effects via electron-donating methoxy substituents. Antiviral Potential: Pyrimidine-diones with dioxo groups () demonstrate HIV-1 RNase H inhibition, but the target’s sulfanylidene group may alter binding specificity.

Synthetic Flexibility :

- Carboxamide functionalization is achievable via POCl3-mediated formylation (), a method applicable to the target compound.

- Crystal structures of fluorophenyl analogues () highlight the role of substituents in molecular packing, which could guide the design of co-crystals for enhanced bioavailability.

Biological Activity

N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O3S |

| Molecular Weight | 411.52 g/mol |

| LogP | 3.4188 |

| Polar Surface Area | 60.328 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 3 |

Biological Activity

This compound has been studied for various biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of tetrahydropyrimidine derivatives:

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various tetrahydropyrimidines, demonstrating their effectiveness as calcium channel blockers . This suggests that this compound could share similar mechanisms.

- Another research article focused on the synthesis of Biginelli compounds (which include tetrahydropyrimidines) noted their diverse biological activities including anti-inflammatory and analgesic properties . The structural features of N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene derivatives may contribute to these effects.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : The synthesis begins with 3,4-dimethylphenylamine and 3,4,5-trimethoxybenzaldehyde.

- Reaction Conditions : Multi-step organic reactions are employed under controlled conditions using solvents like ethanol or methanol. Catalysts such as acids or bases facilitate the formation of the core tetrahydropyrimidine structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.